molecular formula C13H18N2O2 B13524215 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine

1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine

Cat. No.: B13524215
M. Wt: 234.29 g/mol
InChI Key: JYJGBZCNPXLNMA-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine is a chemical compound that features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine involves its interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, leading to the modulation of serotonin levels in the brain. This interaction results in various physiological effects, including reduced aggression and altered neurotransmitter levels .

Comparison with Similar Compounds

1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazine

InChI

InChI=1S/C13H18N2O2/c1-2-11(10-15-6-4-14-5-7-15)13-12(3-1)16-8-9-17-13/h1-3,14H,4-10H2

InChI Key

JYJGBZCNPXLNMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C3C(=CC=C2)OCCO3

Origin of Product

United States

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